N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide
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Overview
Description
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thieno[3,4-c]pyrazole core, a fluorophenyl group, and a nitrobenzamide moiety. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, such as histone deacetylase 3 (hdac3) , and ryanodine receptors . These targets play crucial roles in cellular processes such as gene expression and calcium ion regulation, respectively.
Mode of Action
For instance, HDAC3 inhibitors can alter gene expression by changing the acetylation status of histones .
Biochemical Pathways
Compounds that inhibit hdac3 can affect multiple pathways related to gene expression and cellular differentiation .
Result of Action
Similar compounds have been shown to induce changes in cellular processes such as gene expression and calcium ion regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of advanced catalytic systems, continuous flow reactors, and environmentally benign solvents .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,4-c]pyrazole derivatives and fluorophenyl-substituted heterocycles. Examples include:
- Pyrazolo[1,5-a]pyrimidines
- Quinolinyl-pyrazoles
Uniqueness
What sets N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O3S/c19-11-5-7-12(8-6-11)22-17(14-9-27-10-15(14)21-22)20-18(24)13-3-1-2-4-16(13)23(25)26/h1-8H,9-10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVYVQYZKYKVLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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